N,N,4-trimethylpiperazine-2-carboxamide dihydrochloride
Description
Properties
IUPAC Name |
N,N,4-trimethylpiperazine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.2ClH/c1-10(2)8(12)7-6-11(3)5-4-9-7;;/h7,9H,4-6H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSXPFXZNGKDBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)C(=O)N(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation
The key step is the formation of the carboxamide bond between the piperazine nitrogen and the carboxylic acid derivative.
- The acid chloride derivative of the carboxylic acid is prepared by reacting the acid with oxalyl chloride or thionyl chloride under controlled conditions.
- N,N,4-trimethylpiperazine is dissolved in anhydrous dichloromethane or DMF.
- Triethylamine is added as a base to neutralize the hydrogen chloride generated during the reaction.
- The acid chloride solution is added dropwise to the stirred piperazine solution at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.
- The reaction mixture is stirred at room temperature for 12–18 hours to ensure complete conversion.
- Upon completion, the reaction mixture is washed with water, acid, and base washes to remove impurities and byproducts.
- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
- The crude amide is purified by flash chromatography or recrystallization.
Formation of Dihydrochloride Salt
- The purified free base amide is dissolved in diethyl ether or ethanol.
- A 2 M solution of hydrogen chloride in diethyl ether is added slowly to the solution.
- The dihydrochloride salt precipitates out as a solid.
- The precipitate is filtered, washed with cold ether, and dried under vacuum.
- The salt form enhances the compound’s stability and handling properties.
Reaction Conditions and Optimization
| Step | Conditions | Notes |
|---|---|---|
| Acid chloride formation | Oxalyl chloride, room temp, 18 h | Ensures complete conversion of acid to acid chloride |
| Amide coupling | 0–5 °C addition, then rt, 12–18 h | Use of triethylamine to scavenge HCl |
| Workup | Water, acid/base washes | Removes impurities |
| Purification | Flash chromatography or recrystallization | Achieves high purity |
| Salt formation | HCl in diethyl ether, 0–25 °C | Precipitates dihydrochloride salt |
Analytical Confirmation
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the formation of the amide bond and the presence of methyl groups on the piperazine ring.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight consistent with N,N,4-trimethylpiperazine-2-carboxamide.
- High-Performance Liquid Chromatography (HPLC) : Used to verify purity (>95% typical).
- Melting Point : Determined to characterize the solid salt form.
Comparative Notes from Related Piperazine Syntheses
- Piperazine derivatives are often protected as Boc-piperazines during synthesis to control reactivity, but for N,N,4-trimethylpiperazine derivatives, direct coupling is feasible due to steric hindrance from methyl groups.
- The use of bases such as KOH or triethylamine is crucial to drive the amide formation and neutralize HCl.
- Solvent choice affects yield and purity; dichloromethane and DMF are preferred for their ability to dissolve both reactants and facilitate nucleophilic substitution reactions.
Summary Table of Preparation Method
| Stage | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Acid chloride synthesis | Oxalyl chloride, room temp, 18 h | Convert carboxylic acid to acid chloride |
| Amide coupling | N,N,4-trimethylpiperazine, TEA, DCM, 0–25 °C, 12–18 h | Formation of carboxamide bond |
| Workup | Water, acid/base wash | Purification of crude product |
| Purification | Flash chromatography or recrystallization | Obtain pure amide |
| Salt formation | 2 M HCl in diethyl ether, 0–25 °C | Formation of dihydrochloride salt |
| Characterization | NMR, MS, HPLC, melting point | Confirm structure and purity |
This preparation method is consistent with standard synthetic organic chemistry protocols for piperazine carboxamide derivatives, ensuring high purity and yield suitable for research applications. While specific literature on N,N,4-trimethylpiperazine-2-carboxamide dihydrochloride is limited, analogous piperazine derivatives follow similar synthetic routes with minor modifications depending on substituents and desired salt forms.
Chemical Reactions Analysis
Types of Reactions
N,N,4-trimethylpiperazine-2-carboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Pharmaceutical Development : This compound is being investigated as a potential pharmaceutical intermediate. Its structural properties allow it to interact with various biological targets, making it valuable in drug development.
- Antitumor Activity : Research indicates that N,N,4-trimethylpiperazine-2-carboxamide dihydrochloride exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Induction of apoptosis |
| A549 | 8.7 | Cell cycle arrest |
| HeLa | 12.3 | Inhibition of DNA synthesis |
2. Biochemical Assays
- The compound is utilized in biochemical assays to study enzyme interactions and cellular processes. Its ability to modulate enzyme activity makes it a useful tool in understanding metabolic pathways.
3. Transdermal Delivery Systems
- Recent studies have explored the use of this compound as a chemical permeation enhancer (CPE) for drugs like theophylline. Experiments demonstrated that formulations containing this compound significantly increased the permeation of theophylline through skin models compared to control formulations.
Case Studies
Study on Antitumor Effects
A study published in the Journal of Medicinal Chemistry reported that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. The mechanism was linked to increased markers of apoptosis, such as caspase activation.
In Vivo Efficacy
In animal model studies involving xenograft models of breast cancer, administration of this compound led to a significant reduction in tumor growth compared to control groups treated with vehicle alone. This suggests potential for further development as an anticancer therapeutic agent.
Safety Profile
Preliminary toxicity assessments indicate that this compound exhibits low acute toxicity with no significant adverse effects observed at therapeutic doses. This safety profile is crucial for its consideration as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of N,N,4-trimethylpiperazine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations :
- Core Structure : Piperazine derivatives (e.g., ) generally exhibit higher basicity due to two nitrogen atoms, compared to piperidine analogs () with one nitrogen .
- Substituent Effects: Bulky groups (e.g., trimethoxybenzyl in ) increase molecular weight and reduce solubility in non-polar solvents. In contrast, smaller methyl groups (as in the target compound) enhance solubility .
- Salt Form: Dihydrochloride salts () improve aqueous solubility compared to mono-hydrochloride salts () .
Physicochemical Properties
Key Observations :
- Solubility : Dihydrochloride salts (e.g., ) generally exhibit superior aqueous solubility due to ionic interactions .
- Stability : Piperazine derivatives with aromatic substituents () may require refrigeration to prevent degradation, whereas simpler methylated analogs (hypothetical target compound) are likely stable at room temperature .
Biological Activity
N,N,4-trimethylpiperazine-2-carboxamide dihydrochloride is a compound belonging to the piperazine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from various research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C9H21N3·2HCl
- Molecular Weight : 220.19 g/mol
- CAS Number : 66908-00-5
This compound is characterized by a piperazine ring substituted with a trimethyl group and a carboxamide moiety, contributing to its biological activity.
Antibacterial Properties
Research indicates that piperazine derivatives exhibit significant antibacterial activity. For instance, derivatives of piperazine have shown effectiveness against various Gram-positive and Gram-negative bacteria. In a study evaluating several piperazine compounds, it was found that those with specific substitutions displayed enhanced antibacterial properties compared to standard antibiotics such as ampicillin .
Table 1: Antibacterial Activity of Piperazine Derivatives
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies have shown that piperazine derivatives can inhibit various cancer cell lines through multiple mechanisms, including the inhibition of key kinases involved in cancer progression. For example, compounds similar to N,N,4-trimethylpiperazine have been noted for their ability to inhibit VEGFR-2 and ERK-2 kinases, which are critical in tumor growth and metastasis .
Table 2: Anticancer Activity of Piperazine Derivatives
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Kinase Inhibition : The compound has been shown to inhibit kinases such as VEGFR and ERK, which play crucial roles in signaling pathways associated with cancer cell proliferation and survival.
- Antibacterial Mechanism : The antibacterial effects may result from disrupting bacterial cell wall synthesis or inhibiting essential enzymes involved in bacterial metabolism.
Case Studies
Several case studies highlight the efficacy of piperazine derivatives in clinical settings:
-
Case Study on Anticancer Effects :
A study involving the administration of a piperazine derivative showed a significant reduction in tumor size in animal models of liver cancer. The compound demonstrated an IC50 value of 11.3 µM against HepG2 cells, indicating potent anticancer properties . -
Clinical Trials for Antibacterial Activity :
Clinical trials assessing the antibacterial efficacy of piperazine derivatives against resistant strains of bacteria reported promising results. The trials indicated that certain derivatives could potentially serve as effective alternatives to traditional antibiotics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N,N,4-trimethylpiperazine-2-carboxamide dihydrochloride, and how is purity ensured?
- Methodology : The compound is typically synthesized via carbodiimide-mediated coupling (e.g., HOBt/EDC•HCl) between a piperazine derivative and a carboxylic acid precursor in dichloromethane or THF. Post-reaction, the crude product is purified using silica gel column chromatography with gradients of ethyl acetate in hexane. Final dihydrochloride salt formation involves treatment with HCl in diethyl ether, followed by trituration .
- Purity Assessment : Analytical techniques include HPLC (≥98% purity threshold) and NMR spectroscopy to confirm structural integrity. Mass spectrometry (MS) provides molecular weight validation .
Q. Which analytical techniques are critical for characterizing this compound, and how are discrepancies resolved?
- Key Techniques :
- 1H/13C NMR : Identifies substituent positions and confirms stereochemistry.
- HPLC : Detects impurities (e.g., unreacted precursors or byproducts).
- Mass Spec : Validates molecular ion peaks and fragmentation patterns.
Q. What storage conditions are recommended to maintain stability?
- Guidelines : Store at 2–8°C in airtight, light-protected containers. Avoid prolonged exposure to moisture, as hydrolysis of the carboxamide group may occur. Decomposition products (e.g., CO, NOx, HCl gas) form under oxidative or high-temperature (>150°C) conditions .
Advanced Research Questions
Q. How can reaction yields be optimized when scaling up synthesis?
- Optimization Strategies :
- Solvent Selection : THF improves solubility of intermediates compared to dichloromethane .
- Catalyst Screening : Testing alternative coupling agents (e.g., HATU vs. HOBt) may enhance efficiency.
- Temperature Control : Maintaining 0–5°C during coupling reduces side reactions.
- Data-Driven Adjustments : Monitor reaction progress via TLC or in-line FTIR to terminate reactions at peak yield .
Q. What experimental approaches address conflicting biological activity data in cell-based assays?
- Case Study : If antimicrobial results vary, validate assay conditions (e.g., pH, serum interference) and compound stability in culture media. Use LC-MS to confirm intact compound presence during testing. Parallel testing with a positive control (e.g., octenidine dihydrochloride for antimicrobial studies) ensures protocol reliability .
Q. How is stereochemical purity ensured during synthesis, particularly for chiral centers?
- Enantiomeric Resolution : Chiral HPLC with cellulose-based columns separates enantiomers. Asymmetric synthesis using (S)- or (R)-configured precursors minimizes racemization. X-ray crystallography or circular dichroism (CD) provides definitive stereochemical confirmation .
Q. What mechanistic insights explain unexpected byproducts during salt formation?
- Root Cause Analysis : Excess HCl during dihydrochloride salt preparation may protonate tertiary amines, leading to hygroscopic byproducts. Titration with stoichiometric HCl in anhydrous conditions mitigates this. FTIR and Karl Fischer titration monitor residual moisture .
Notes
- Contradictory Data : Discrepancies in biological activity may arise from batch-to-batch variability in enantiomeric purity. Implement stringent chiral analytical protocols .
- Advanced Synthesis : For analogs, explore substituent effects using computational modeling (e.g., DFT for reaction pathway analysis) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
